Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-nitrophenyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-nitrophenyl)- is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a benzo(b)cyclopenta(e)(1,4)diazepine and a cyclopentane ring, with an ethanamine side chain and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-nitrophenyl)- typically involves multi-component reactions (MCRs). One common method is the one-pot pseudo-five-component condensation reaction. This process involves the reaction of a 1,2-diamine, an isocyanide, TMSN3, and two molecules of a linear or cyclic ketone in methanol at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often utilize heterogeneous catalysts to enhance reaction efficiency and selectivity. For example, ferrocene supported activated carbon (FC/AC) has been used as a catalyst under solvent-free conditions at 90°C, achieving high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Condensation Reactions: Formation of the spiro compound through multi-component condensation.
Cyclization Reactions: Formation of the diazepine ring.
Substitution Reactions: Introduction of functional groups such as nitrophenyl.
Common Reagents and Conditions
Condensation: 1,2-diamine, isocyanide, TMSN3, ketones.
Catalysts: Ferrocene supported activated carbon (FC/AC), BiCl3.
Solvents: Methanol, acetone.
Conditions: Ambient temperature, solvent-free conditions, mild reaction conditions.
Major Products
The major products formed from these reactions are various derivatives of 1,5-benzodiazepines, which exhibit significant pharmacological and biological activities .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound have shown potential as anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic agents. Research has also extended to its potential use in treating cancer, HIV, and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are also employed in the synthesis of functional materials and other chemical products .
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its binding to receptor sites in the central nervous system, influencing neurotransmitter activity and modulating various physiological responses .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: Known for their broad range of biological properties, including anti-HIV, antipsychotic, and antitumor activities.
Tetrazolyl-1H-spiro[benzo[b]cyclopenta[e][1,4]diazepines: Synthesized using similar multi-component reactions and exhibiting similar pharmacological properties.
Uniqueness
The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-nitrophenyl)- lies in its specific spiro structure and the presence of the nitrophenyl group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
133307-98-9 |
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Molecular Formula |
C24H28N4O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-nitro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |
InChI |
InChI=1S/C24H28N4O2/c29-28(30)19-8-5-7-18(17-19)25-15-16-27-23-12-2-1-10-22(23)26-21-11-6-9-20(21)24(27)13-3-4-14-24/h1-2,5,7-8,10,12,17,20,25H,3-4,6,9,11,13-16H2 |
InChI Key |
FRVKESNANJVFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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